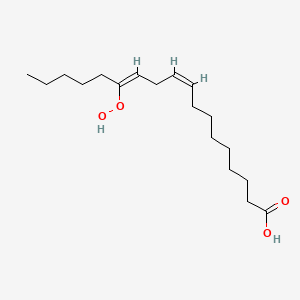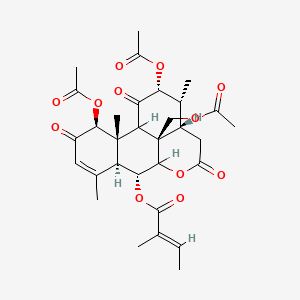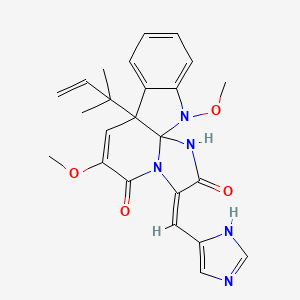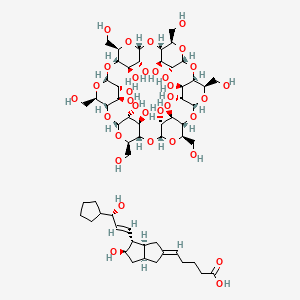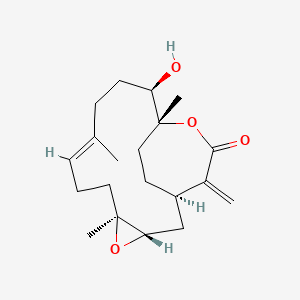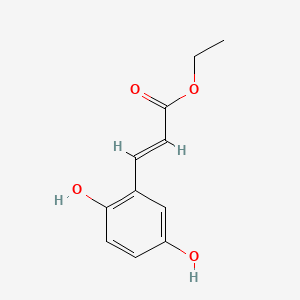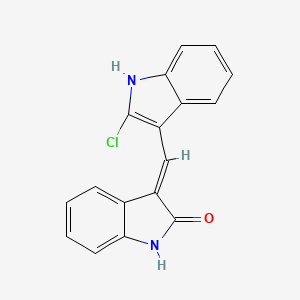
Cdk1 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one is a member of indoles.
Scientific Research Applications
Role in Cell Cycle Regulation and Cancer Therapy
CDK1 in Radiotherapy Sensitization : CDK1 inhibition can sensitize both tumor and normal cells to radiation, affecting their viability in a cell cycle-dependent manner. This finding is critical for understanding the therapeutic potential and risks of targeting CDK1 in cancer treatment (Prevo et al., 2018).
Impact on DNA Damage Sensitivity : Inhibiting CDK1 can paradoxically induce resistance to DNA damage in certain conditions. The mechanism behind varying DNA damage sensitivities due to CDK1 inhibition is a complex interplay between cell cycle control and DNA repair pathways (Sunada et al., 2021).
Identification of CDK1 Substrates in Mitosis : A quantitative phosphoproteomics analysis identified numerous CDK1 substrates, significantly expanding our understanding of CDK1-dependent signaling pathways in mitosis (Petrone et al., 2016).
Structural and Functional Characteristics
Structural Insights into CDK1 : Crystal structures of CDK1 complexes have revealed both conserved and unique features essential for cell cycle progression, offering insights for the development of selective CDK1 inhibitors (Brown et al., 2015).
CDK1 in Cell Cycle Inhibitor Efficacy : The formation of tight tumor clusters can affect the efficacy of CDK1 inhibitors, suggesting the importance of physical and physiological parameters in the growth of cancer cell populations (Kim et al., 2014).
Therapeutic Implications
CDK1 in Nascent DNA Synthesis and Cancer Resistance : CDK1 promotes nascent DNA synthesis and may induce resistance in cancer cells to DNA-damaging therapeutic agents. This suggests that targeting CDK1 could enhance the efficacy of certain chemotherapeutics (Liao et al., 2017).
CDK1 Inhibitors in Apoptosis Induction : Selective CDK1 inhibitors, like BA-j, can induce apoptosis in cancer cells by regulating reactive oxygen species, offering a novel approach for cancer therapy (Zhang et al., 2015).
CHK1-Dependent Mechanisms and Antitumor Effects : Inhibitors like LY2606368 act on CHK1, a key player in DNA damage response, leading to replication catastrophe and significant tumor growth inhibition. This highlights the potential of CDK1-related pathways in cancer treatment (King et al., 2015).
properties
Molecular Formula |
C17H11ClN2O |
|---|---|
Molecular Weight |
294.7 g/mol |
IUPAC Name |
(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |
InChI Key |
QJKBRWSJWQVKLY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



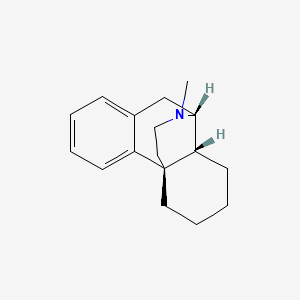
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
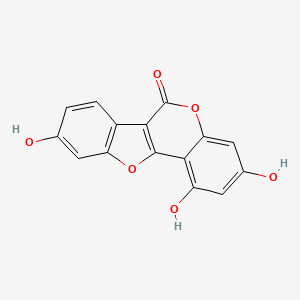
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
